![molecular formula C24H50O13Si2 B13410419 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate is a complex organosilicon compound. It is characterized by the presence of multiple ethoxy groups and silane functionalities, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of advanced materials due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate typically involves the reaction of triethoxysilane derivatives with ethylene glycol and carbonates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triethoxysilane, ethylene glycol, and carbonate sources such as dimethyl carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and purity of the compound.
化学反応の分析
Types of Reactions
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually conducted under mild conditions.
Major Products
The major products formed from these reactions include siloxane polymers, substituted carbonates, and various organosilicon derivatives.
科学的研究の応用
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.
作用機序
The mechanism by which 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used. The molecular targets include hydroxyl groups on surfaces and within polymers, facilitating strong adhesion and durability.
類似化合物との比較
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
Uniqueness
Compared to similar compounds, 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate offers unique advantages such as:
- Enhanced Hydrolytic Stability : Due to the presence of multiple ethoxy groups.
- Versatility in Reactions : Can undergo a variety of chemical transformations.
- Improved Material Properties : Provides superior mechanical strength and chemical resistance in the materials it is incorporated into.
特性
分子式 |
C24H50O13Si2 |
|---|---|
分子量 |
602.8 g/mol |
IUPAC名 |
2-[2-(3-triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate |
InChI |
InChI=1S/C24H50O13Si2/c1-7-32-38(33-8-2,34-9-3)21-13-15-28-23(25)30-19-17-27-18-20-31-24(26)29-16-14-22-39(35-10-4,36-11-5)37-12-6/h7-22H2,1-6H3 |
InChIキー |
BWELEHUPUBSPQD-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCOC(=O)OCCOCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


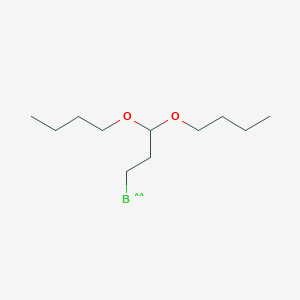
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
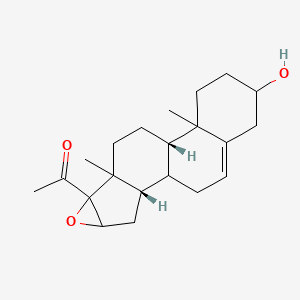

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
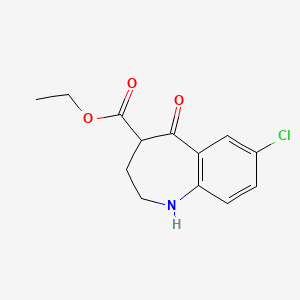
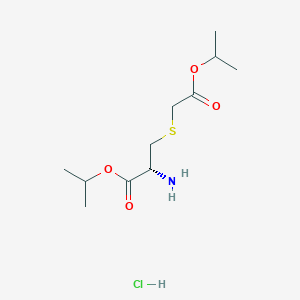
![(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B](/img/structure/B13410386.png)
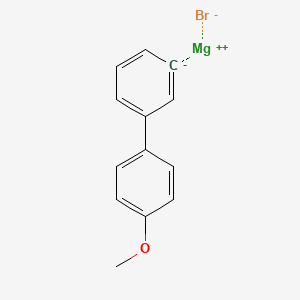
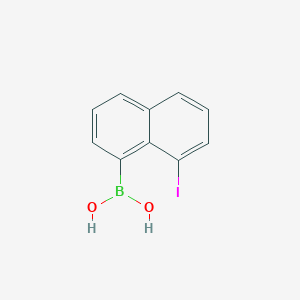
![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)
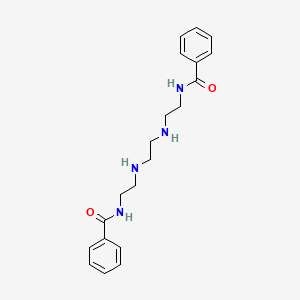
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
